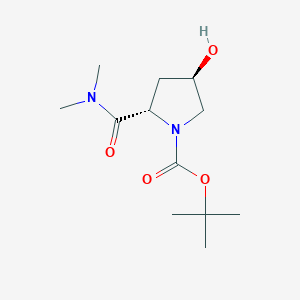

(2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDCRNHLCFHHFR-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127423-55-6 | |

| Record name | (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Material and Initial Functionalization

A common precursor is tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate , which can be synthesized from bicyclic intermediates such as 6-oxa-3-aza-bicyclo[3.1.0]hexane derivatives.

Method: Treatment of tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia under reflux conditions (e.g., 60°C overnight) yields tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in high yield (~96%) as a pale yellow oil.

Alternative: Reaction of the bicyclic precursor with ammonium chloride and sodium azide in methanol/water at 60°C overnight, followed by catalytic hydrogenation with palladium on activated carbon, affords the amino-hydroxy pyrrolidine derivative.

Protection of the Amino Group

The amine is protected as a tert-butoxycarbonyl (Boc) derivative by reaction with di-tert-butyl dicarbonate in dichloromethane at room temperature for several hours (~4 h), yielding the Boc-protected amino-hydroxypyrrolidine ester.

Typical yields for the two-step process (amination and Boc protection) are around 62%.

Introduction of the Dimethylcarbamoyl Group at the 2-Position

Carbamoylation Reaction

The 2-position carbamoylation is typically achieved by treating the 2-amino or 2-hydroxymethyl pyrrolidine intermediate with dimethylcarbamoyl chloride or related carbamoylating agents in the presence of base catalysts such as triethylamine or 4-dimethylaminopyridine (DMAP).

Example conditions include stirring in dichloromethane at room temperature (around 20°C) for extended periods (up to 48 hours).

The reaction selectively installs the dimethylcarbamoyl group on the 2-position nitrogen or hydroxyl precursor, yielding the desired carbamoylated pyrrolidine.

Purification and Characterization

Purification is commonly performed by column chromatography using solvent systems such as dichloromethane/methanol mixtures (e.g., 95:5 ratio) or ethyl acetate/methanol with triethylamine additives to improve separation.

Characterization data typically include ^1H NMR spectra showing characteristic chemical shifts for the Boc tert-butyl groups (~1.44 ppm, singlet), hydroxyl protons, and carbamoyl methyl groups.

Mass spectrometry confirms molecular weight (~258.31 g/mol), consistent with the molecular formula C12H22N2O4.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination of bicyclic precursor | Aqueous ammonia, reflux 60°C, 15 h | 96 | High yield, forms amino-hydroxy pyrrolidine |

| Boc Protection | Di-tert-butyl dicarbonate, dichloromethane, 4 h | Included in 2-step yield | Protects amine as Boc derivative |

| Carbamoylation at 2-position | Dimethylcarbamoyl chloride, DMAP, triethylamine, DCM, 20°C, 48 h | ~99 | High yield, installs dimethylcarbamoyl group |

| Purification | Column chromatography (DCM/MeOH 95:5) | - | Ensures compound purity |

Research Findings and Notes

The stereochemical integrity (2S,4R) is preserved throughout the synthesis by starting from enantiomerically pure bicyclic intermediates and careful control of reaction conditions.

The use of Boc protection is critical to prevent side reactions during carbamoylation and to facilitate purification.

Extended reaction times and mild temperatures favor high selectivity and yield for the carbamoylation step.

The final compound is typically isolated as a colorless or pale oil or solid depending on purification and drying methods.

Analytical data such as NMR and mass spectrometry are consistent across multiple studies, confirming reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyl group .

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as a building block for more complex molecules:

- Antiepileptic Drugs : It is linked to the synthesis of brivaracetam, an antiepileptic drug approved for treating partial-onset seizures. The stereospecific nature of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate ensures high purity and reduced impurities in the final product .

Therapeutic Applications

The compound has potential therapeutic applications due to its structural similarity to naturally occurring amino acids and neurotransmitters. It may influence:

- Neurotransmission : The hydroxypyrrolidine structure can modulate neurotransmitter activity, potentially offering benefits in treating neurological disorders.

- Pain Management : Investigations into its analgesic properties are ongoing, with studies suggesting it may interact with pain pathways effectively.

Synthesis Processes

The synthesis of this compound involves several key steps:

- Starting Materials : The use of stereospecific starting materials reduces the formation of racemic mixtures and impurities .

- Purification Techniques : Advanced purification methods such as High-Performance Liquid Chromatography (HPLC) are employed to achieve high purity levels (>99%) in the final product .

Brivaracetam Synthesis

A notable case study involves the synthesis of brivaracetam from this compound. The process highlights:

- Yield and Purity : The synthesis route developed yields a highly pure compound with minimal need for extensive purification steps, demonstrating efficiency and cost-effectiveness in pharmaceutical manufacturing .

Neuroprotective Effects

Research has indicated that derivatives of this compound may exhibit neuroprotective effects against neurodegenerative diseases by modulating inflammatory responses in neural cells .

Wirkmechanismus

The mechanism of action of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Stereochemical Variants

a. (2S,4S)-tert-Butyl 4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 61478-26-0)

- Key Differences : The 4S configuration and hydroxymethyl group (vs. dimethylcarbamoyl) at position 2.

- Impact: The hydroxymethyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the dimethylcarbamoyl analog .

b. (2R,4R)-tert-Butyl 2-(Fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 114676-97-0)

- Key Differences : Fluoromethyl substituent at C2 and 2R stereochemistry.

- Impact :

Functional Group Modifications

a. tert-Butyl (2S,4R)-2-(Hydrazinecarbonyl)-4-methoxypyrrolidine-1-carboxylate (CAS 1436862-50-8)

- Key Differences : Methoxy group at C4 (vs. hydroxyl) and hydrazinecarbonyl at C2.

- Impact :

b. (2S,4R)-tert-Butyl 4-(((Benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1194057-63-0)

- Key Differences: Benzyloxycarbonyl (Cbz) amino group at C4 and hydroxymethyl at C2.

- Impact :

Substitution Patterns in Related Pharmaceuticals

a. tert-Butyl (2S,4R)-2-((6-Bromonaphthalen-2-yl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate

- Key Differences : Bromonaphthalenyl carbamoyl substituent at C2.

- Bulkier substituents may reduce solubility but improve protease resistance .

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | 272.34 | Boc, dimethylcarbamoyl, hydroxyl | Moderate | 1.8 |

| (2S,4S)-Hydroxymethyl analog (CAS 61478-26-0) | 231.29 | Boc, hydroxymethyl, hydroxyl | High | 0.5 |

| (2R,4R)-Fluoromethyl analog (CAS 114676-97-0) | 233.25 | Boc, fluoromethyl, hydroxyl | Low | 2.1 |

| Hydrazinecarbonyl analog (CAS 1436862-50-8) | 259.30 | Boc, hydrazinecarbonyl, methoxy | Moderate | 1.6 |

Biologische Aktivität

(2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, which have been explored in recent research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.31 g/mol

- CAS Number : 127423-55-6

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on carcinogenesis and its potential therapeutic applications.

Inhibitory Effects on Carcinogenesis

One notable study examined the compound's ability to inhibit carcinogenesis induced by benzo[a]pyrene in ICR/Ha mice. The results indicated that the compound significantly reduced both the incidence and multiplicity of tumors compared to control groups. Specifically, the compound exhibited a higher inhibitory effect than its isomeric counterparts due to its less hindered hydroxyl group, which likely enhances its bioactivity .

The mechanism by which this compound exerts its biological effects appears to involve modulation of enzymatic pathways associated with detoxification and apoptosis. The presence of a dimethylcarbamoyl group may contribute to its interaction with specific enzymes involved in metabolic processes, although detailed mechanistic studies are still required to elucidate these pathways fully.

Data Table: Summary of Biological Activity Studies

Case Study 1: Tumor Inhibition in Mice

In a controlled experiment, ICR/Ha mice were fed diets supplemented with this compound prior to exposure to benzo[a]pyrene. The study revealed that the compound led to a statistically significant decrease in tumor development compared to mice not receiving the supplement. This suggests a promising avenue for further research into its application as a chemopreventive agent.

Case Study 2: Synthesis and Characterization

A separate study focused on the synthesis of this compound using various chemical methods. The researchers successfully synthesized the compound with high purity and yield, demonstrating its feasibility for further pharmacological studies. The characterization was performed using techniques such as NMR spectroscopy, confirming the structural integrity necessary for biological activity assessments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via hydrogenation and subsequent functional group modifications. For example, tert-butyl-protected intermediates are prepared under inert atmospheres (e.g., nitrogen) to prevent oxidation. Stereochemical integrity is maintained using chiral catalysts or resolving agents. Post-synthesis, purification via flash column chromatography (e.g., ethanol/chlorform 1:8) ensures removal of diastereomers .

- Key Steps :

- Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize reactive sites during synthesis.

- Confirmation of stereochemistry via chiral HPLC or polarimetry.

Q. How can researchers confirm the stereochemical configuration of the 4-hydroxypyrrolidine moiety?

- Analytical Techniques :

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to distinguish axial vs. equatorial substituents. For instance, the hydroxyl group in the (2S,4R) configuration shows distinct splitting patterns due to restricted rotation .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of spatial arrangement, as demonstrated in structurally similar tert-butyl pyrrolidine derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Refer to Safety Data Sheets (SDS) for hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use fume hoods, gloves, and goggles during synthesis .

- Avoid prolonged storage; degradation products may increase toxicity.

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the dimethylcarbamoyl group at the 2-position?

- Experimental Design :

- Reagent Selection : Use dimethylcarbamoyl chloride under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates. Monitor progress via TLC (Rf ~0.16 in ethyl acetate/hexane 1:6) .

- Yield Challenges : Competing side reactions (e.g., over-alkylation) can be minimized by controlling stoichiometry (1:1.2 molar ratio of substrate to reagent).

Q. How to resolve contradictions in reported physical properties (e.g., molecular weight, purity) across different sources?

- Data Reconciliation :

- Cross-validate using multiple techniques:

- Mass Spectrometry : Confirm molecular weight (e.g., 385.495 g/mol for tert-butyl derivatives) .

- Elemental Analysis : Verify purity (>95%) and rule out hydrate/solvate formation .

- Compare synthetic protocols: Differences in protecting group strategies (e.g., Boc vs. benzyl) may alter reported properties .

Q. What role do intermediates like tert-butyl pyrrolidine carboxylates play in drug discovery pipelines?

- Application in Medicinal Chemistry :

- These intermediates serve as scaffolds for protease inhibitors or GPCR modulators. For example, the 4-hydroxy group can be functionalized to enhance binding affinity .

- Case Study : Analogous compounds (e.g., (2S,4R)-Boc-4-hydroxypyrrolidine) are precursors to anticancer agents, where stereochemistry dictates target selectivity .

Methodological Tables

Key Considerations for Experimental Design

- Stereochemical Drift : Monitor reaction pH to prevent epimerization at the 4-hydroxy position.

- Scale-Up Challenges : Replace flash chromatography with recrystallization for cost-effective purification at larger scales.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.